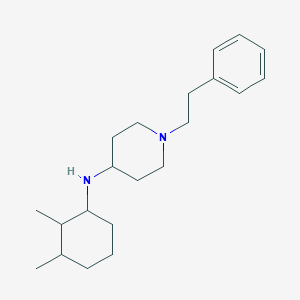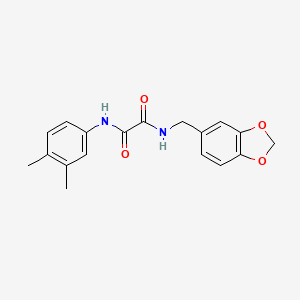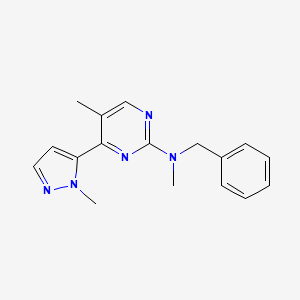![molecular formula C17H19KN2O4S B4907476 potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate](/img/structure/B4907476.png)
potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate is a chemical compound with a complex structure that includes a butoxyphenyl group, a hydrazinyl group, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate typically involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with potassium benzenesulfonate under specific conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes or proteins, leading to inhibition or modulation of their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The benzenesulfonate group can influence the compound’s solubility and overall chemical properties, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate: Similar structure with an ethoxy group instead of a butoxy group.
Potassium 4-[2-(4-butoxybenzylidene)hydrazino]benzenesulfonate: Similar structure but with different substituents on the benzene ring.
Uniqueness
Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group can influence the compound’s lipophilicity and membrane permeability, while the hydrazinyl group provides reactive sites for covalent interactions with biological targets.
Propriétés
IUPAC Name |
potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S.K/c1-2-3-12-23-16-8-4-14(5-9-16)13-18-19-15-6-10-17(11-7-15)24(20,21)22;/h4-11,13,19H,2-3,12H2,1H3,(H,20,21,22);/q;+1/p-1/b18-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQYGMZHWDHFCM-PUBYZPQMSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19KN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 4-{2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PIPERIDINE-1-CARBOXYLATE](/img/structure/B4907394.png)
![N-(2-methyl-2-propen-1-yl)-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4907400.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylphenyl]acetamide](/img/structure/B4907407.png)
![1-(cyclopentylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4907412.png)

![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4907432.png)

![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4907452.png)
![N-[4-(3,4-dimethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4907455.png)
![3-chloro-5-(4-methoxyphenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4907460.png)
![4-[[Benzyl(butyl)amino]methyl]-2,6-ditert-butylphenol](/img/structure/B4907474.png)
![N-(3-chlorophenyl)-N'-[3-(4-methyl-1-piperidinyl)propyl]urea](/img/structure/B4907477.png)
![6-Ethyl-5-(2-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4907485.png)
